

Physical and chemical properties of benzyl isoeugenol

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Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B3030593

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An In-depth Technical Guide to the Physical and Chemical Properties of **Benzyl Isoeugenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **benzyl isoeugenol**, a synthetic aromatic compound with applications in the fragrance, flavor, and potentially pharmaceutical industries. This document consolidates available data on its molecular characteristics, spectral properties, and synthesis, offering detailed experimental protocols and visualizations to support research and development activities.

Chemical and Physical Properties

Benzyl isoeugenol, also known as isoeugenyl benzyl ether, is a derivative of isoeugenol where the phenolic hydroxyl group is etherified with a benzyl group.^[1] It is recognized for its sweet, floral, and spicy aroma.^[2]

Table 1: Physical and Chemical Properties of **Benzyl Isoeugenol**

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₁₈ O ₂	
Molecular Weight	254.32 g/mol	[3]
Appearance	White to ivory-colored crystalline powder	[3]
Melting Point	57 - 60 °C	
Boiling Point	Not available	
Solubility	Insoluble in water; Soluble in ethanol and oils	[3]
CAS Number	120-11-6	[4]
FEMA Number	3698	[4]

Spectral Data

Detailed spectral analyses are crucial for the structural elucidation and purity assessment of **benzyl isoeugenol**. While a comprehensive public database of its spectra is not readily available, this section provides predicted data based on its chemical structure and available information for its precursors.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **benzyl isoeugenol** is expected to show characteristic signals for the aromatic protons of the benzyl and isoeugenol moieties, the benzylic methylene protons, the methoxy group protons, and the protons of the propenyl group.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the propenyl side chain.

2.2. Mass Spectrometry (MS)

The mass spectrum of **benzyl isoeugenol** is anticipated to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group, the propenyl side chain, and the ether linkage.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of **benzyl isoeugenol** is expected to exhibit characteristic absorption bands for C-O ether stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings and the propenyl group. The absence of a broad O-H stretching band would confirm the etherification of the phenolic hydroxyl group.

Experimental Protocols

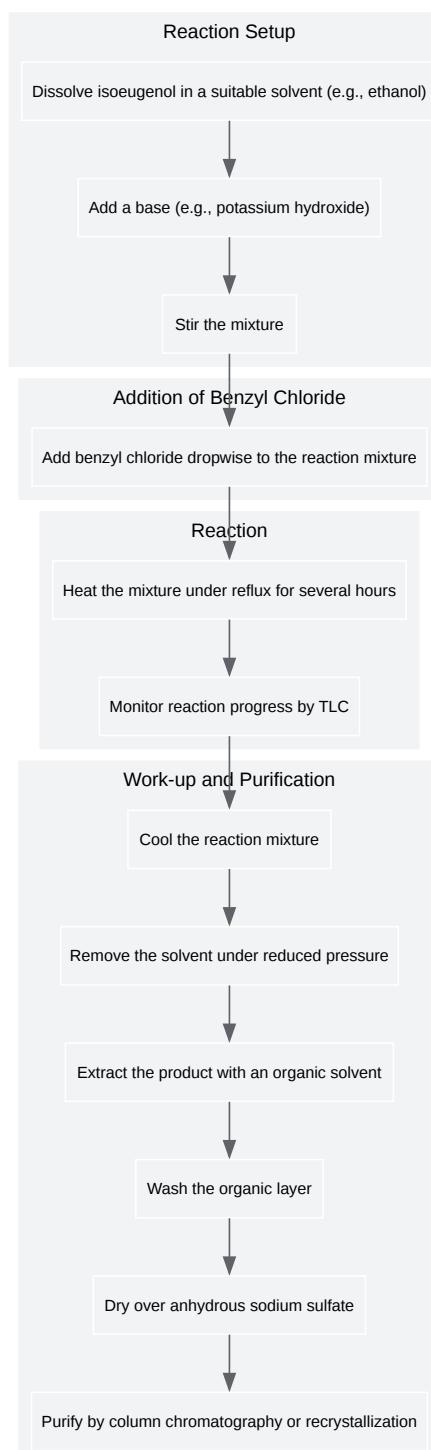
3.1. Synthesis of **Benzyl Isoeugenol**

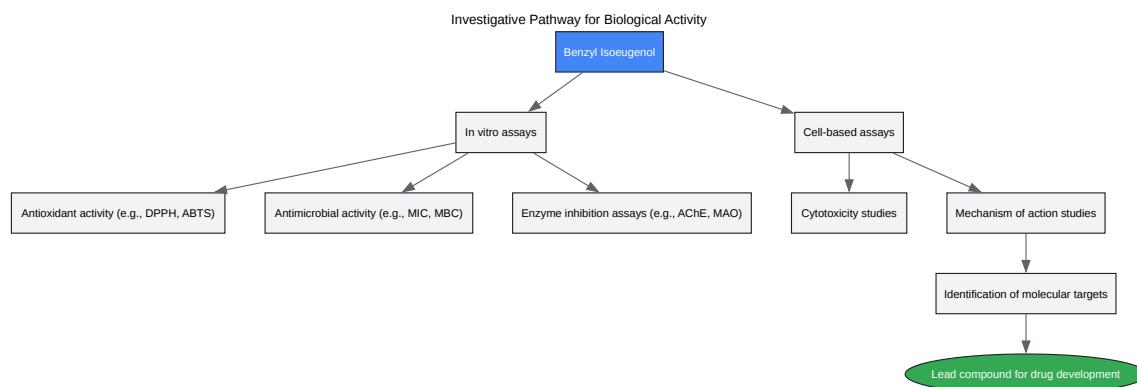
The synthesis of **benzyl isoeugenol** is typically achieved through the Williamson ether synthesis, involving the reaction of isoeugenol with benzyl chloride in the presence of a base.

[5]

Experimental Workflow: Synthesis of **Benzyl Isoeugenol**

Workflow for Benzyl Isoeugenol Synthesis





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